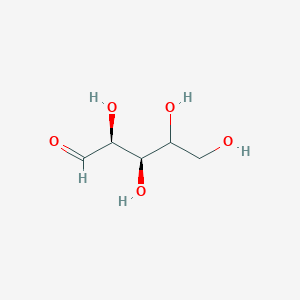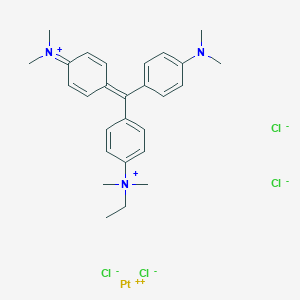
Tetrachloroplatinate dianion-methyl green complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloroplatinate dianion-methyl green complex is a chemical compound that has been widely used in scientific research applications. This complex is formed by the reaction of tetrachloroplatinate dianion with methyl green, resulting in a green crystalline product. The unique properties of this complex have made it a valuable tool for researchers in various fields.
Mechanism Of Action
The mechanism of action of tetrachloroplatinate dianion-methyl green complex is not fully understood. However, it is believed to bind to certain cellular structures, such as DNA and RNA, resulting in a visible color change. This property has made it a valuable tool for researchers in the field of histology.
Biochemical And Physiological Effects
Tetrachloroplatinate dianion-methyl green complex is not known to have any significant biochemical or physiological effects. However, it should be handled with care, as it is a potentially hazardous chemical compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of tetrachloroplatinate dianion-methyl green complex is its ability to stain cellular structures with high specificity. This property has made it a valuable tool for researchers in the field of histology. However, the complex has some limitations, such as its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the use of tetrachloroplatinate dianion-methyl green complex in scientific research. One potential application is in the study of cancer cells, where the complex could be used to visualize cellular structures and identify potential targets for treatment. Another potential application is in the field of neuroscience, where the complex could be used to study the structure and function of neurons. Additionally, the complex could be modified to enhance its specificity and reduce potential toxicity.
Synthesis Methods
The synthesis of tetrachloroplatinate dianion-methyl green complex involves the reaction of tetrachloroplatinate dianion with methyl green in the presence of a suitable solvent. The reaction is typically carried out under controlled conditions to ensure the formation of a pure product. The resulting green crystalline compound can be further purified by recrystallization.
Scientific Research Applications
Tetrachloroplatinate dianion-methyl green complex has been used in a variety of scientific research applications. One of the most common applications is in the field of histology, where it is used as a stain to visualize cellular structures. The complex has also been used in the study of DNA and RNA, as well as in the detection of certain proteins.
properties
CAS RN |
129037-04-3 |
|---|---|
Product Name |
Tetrachloroplatinate dianion-methyl green complex |
Molecular Formula |
C27H35Cl4N3Pt |
Molecular Weight |
738.5 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride |
InChI |
InChI=1S/C27H35N3.4ClH.Pt/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;;;;/h9-20H,8H2,1-7H3;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
GQTZTLDJZRARPW-UHFFFAOYSA-J |
SMILES |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
synonyms |
TC-Pl-MGC tetrachloroplatinate dianion-methyl green complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




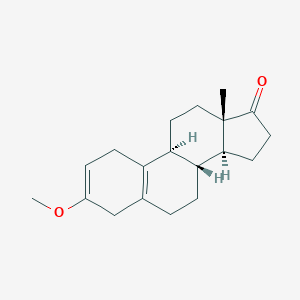
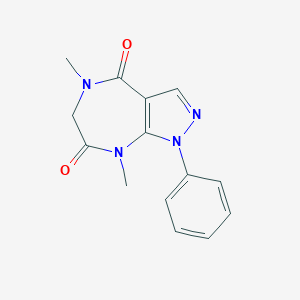
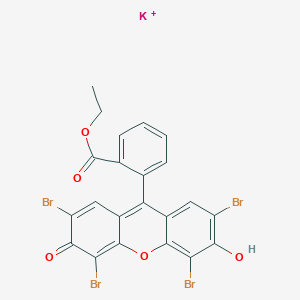
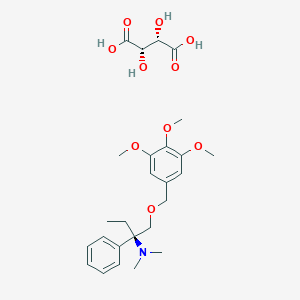
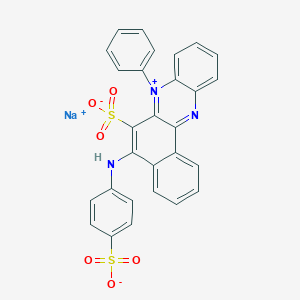
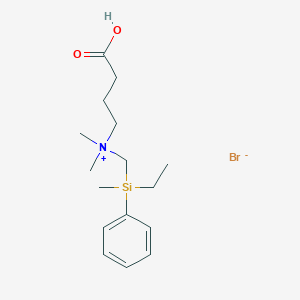
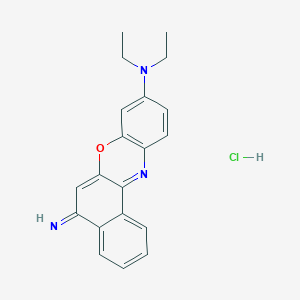
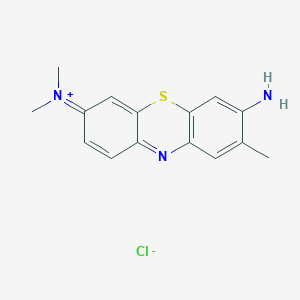

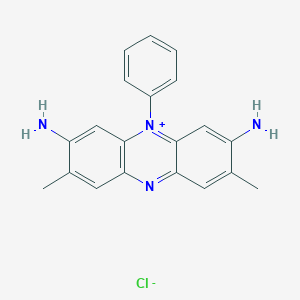
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)

